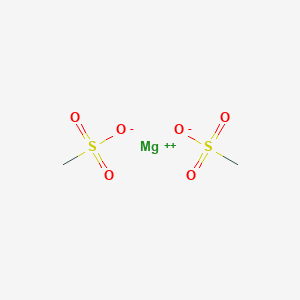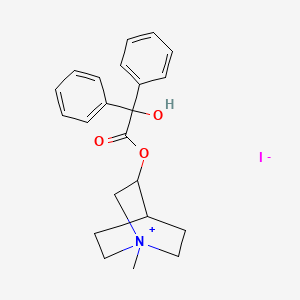
Me-QNB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Me-QNB involves the reaction of [11C]CH3I with the desmethylated precursor (QNB) at room temperature using the captive solvent method. This method yields excellent radiochemical purity and specific activity . The radiosynthesis of carbon-11-labelled this compound is oriented towards the preparation of multi milliCuries of radiotracer .
化学反应分析
Me-QNB undergoes various chemical reactions, including substitution reactions. In the presence of an amine-borane catalyst, methyl acetate, dimethyl malonate, and dimethyl methylmalonate each react with 1-methylene-2,3-epoxycyclo-hexanes or -pentanes at a C–H group to give allylic alcohols. This reaction proceeds by a radical chain mechanism and is initiated by UV photolysis of added di-tert-butyl peroxide .
科学研究应用
Me-QNB has been used extensively in scientific research, particularly in the field of cardiovascular medicine. It is used for the quantification of myocardial muscarinic receptors in vivo using positron emission tomography (PET) imaging . This compound has also been utilized in the study of RNA methylation and other modifications in various biological processes .
作用机制
Me-QNB acts as a muscarinic acetylcholinergic receptor antagonist. It decreases endplate potential amplitude without affecting miniature endplate frequency or resting potential. This compound also increases the latency of the endplate potential and the nerve terminal spike in a frequency-dependent fashion, suggesting that its site of action is the unmyelinated nerve terminal . This compound blocks electrically excitable sodium channels and ionic channels associated with nicotinic acetylcholine receptors .
相似化合物的比较
Me-QNB is similar to other muscarinic acetylcholinergic receptor antagonists such as 3-quinuclidinyl benzilate (QNB). Both compounds act as competitive, non-selective antagonists of muscarinic receptors in cardiac muscle, smooth muscle, exocrine glands, and at postsynaptic receptors in neurons . this compound is unique in its specific use for the quantification of myocardial muscarinic receptors using PET imaging .
List of Similar Compounds::- 3-Quinuclidinyl benzilate (QNB)
- Aprophen
- Atropine
- Scopolamine
属性
CAS 编号 |
71861-83-1 |
|---|---|
分子式 |
C22H26INO3 |
分子量 |
479.4 g/mol |
IUPAC 名称 |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;iodide |
InChI |
InChI=1S/C22H26NO3.HI/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1 |
InChI 键 |
YCVUWYMRBRAYRO-UHFFFAOYSA-M |
规范 SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


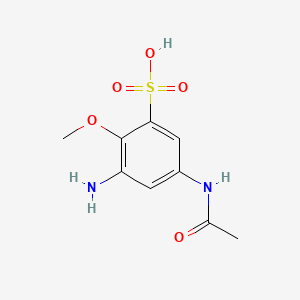
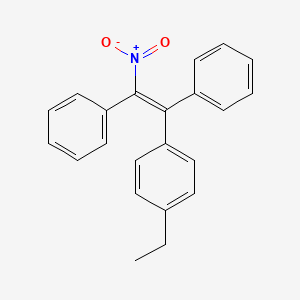

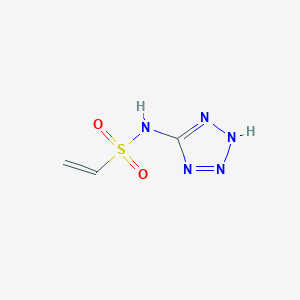
![2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide](/img/structure/B13808534.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)
![Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)
![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)
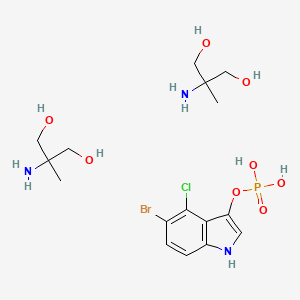
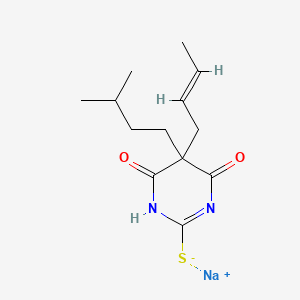
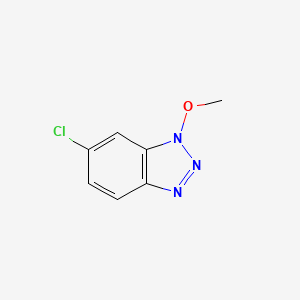
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)

